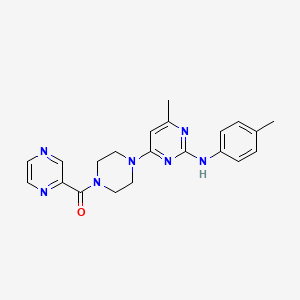

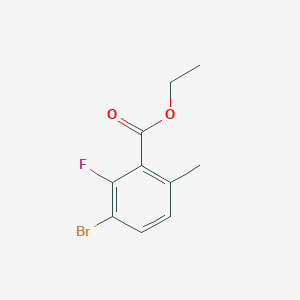

![molecular formula C16H16N2O5S B3005966 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate CAS No. 477554-64-6](/img/structure/B3005966.png)

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate, is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. Thiazole derivatives have been extensively studied due to their diverse biological activities, including antitumor and antiinflammatory properties, as well as their potential use in the treatment of neurodegenerative diseases .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of amino-thiazoles with various reagents to introduce different substituents into the thiazole core. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and evaluated for their antitumor activity . The synthesis process often includes the formation of intermediates, such as ethyl 2-chlorothiazole-5-carboxylate, which can further undergo photochemical reactions to yield various substituted thiazoles . The synthesis routes are designed to optimize yields and to introduce specific functional groups that may enhance the biological activity of the compounds.

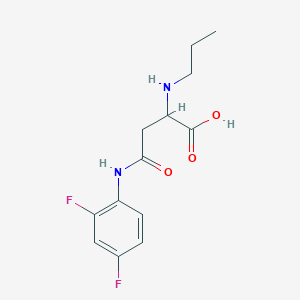

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further substituted with various groups. The molecular structure is crucial as it influences the compound's physical, chemical, and biological properties. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, revealing hydrogen-bonded dimers formed through N—H⋯N and N—H⋯O interactions . These interactions can significantly affect the compound's stability and reactivity.

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. For instance, photoarylation-photoisomerization reactions involving halothiazoles have been studied, leading to the synthesis of compounds with interesting photophysical properties . These reactions are important for the development of new materials with potential applications in photo-oxidation processes. Additionally, the reactivity of thiazole derivatives towards nucleophiles and electrophiles can be exploited to synthesize a wide range of compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and photophysical properties, are influenced by the nature of the substituents on the thiazole ring. For example, the photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds have been studied, showing that they can act as singlet-oxygen sensitizers due to their ability to absorb light and undergo fluorescence . These properties are essential for understanding the behavior of these compounds in biological systems and for their potential use in medicinal chemistry.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

Similar compounds have been tested for in vitro inhibition of the parp1 enzyme .

Biochemical Pathways

Given its potential inhibition of the parp1 enzyme , it may influence DNA repair pathways.

Result of Action

If it does inhibit the parp1 enzyme, it could potentially influence dna repair processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-3-21-15(20)13-9(2)17-16(24-13)18-14(19)10-4-5-11-12(8-10)23-7-6-22-11/h4-5,8H,3,6-7H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRYJBAMAQAOAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B3005885.png)

![Tert-butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3005897.png)